methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate with appropriate thiophene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects are mediated through the induction of apoptosis, cell cycle arrest, and elevation of intracellular reactive oxygen species levels. These actions disrupt cellular processes and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3H-benzo[f]chromene-2-carboxylic acid: Shares the benzochromene core but lacks the thiophene ring.
Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate: Similar structure but without the amido and phenylthiophene groups.
Uniqueness
Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is unique due to its fused benzochromene and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO5S/c1-31-26(30)23-20(14-22(33-23)16-8-3-2-4-9-16)27-24(28)19-13-18-17-10-6-5-7-15(17)11-12-21(18)32-25(19)29/h2-14H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUNKNUCMFVZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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